molecular formula C13H10ClN3O3 B11703992 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide

Cat. No.: B11703992
M. Wt: 291.69 g/mol
InChI Key: YDENJWGVACIEBL-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a methylpyridinyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 6-methyl-2-aminopyridine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The purification of the final product is achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in a polar solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 2-chloro-N-(6-methylpyridin-2-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and pyridinyl groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methylpyridin-2-yl)acetamide
  • 2-chloro-N-(6-methylpyridin-2-yl)propanamide
  • 2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(19)20)7-11(10)14/h2-7H,1H3,(H,15,16,18)

InChI Key

YDENJWGVACIEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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